Anti-parasitic agent 3
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Overview
Description
Anti-parasitic agent 3 is a compound used to treat parasitic infections. Parasitic diseases, which affect millions globally, are caused by organisms such as protozoa, helminths, and ectoparasites. This compound targets these parasites, inhibiting their growth or destroying them, thereby alleviating the symptoms and preventing the spread of the infection .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of anti-parasitic agent 3 involves multiple steps, including the formation of key intermediates through reactions such as condensation, cyclization, and functional group modifications. The reaction conditions typically involve controlled temperatures, specific pH levels, and the use of catalysts to enhance reaction rates and yields .
Industrial Production Methods: Industrial production of this compound often employs large-scale reactors and continuous flow processes to ensure consistent quality and high yield. Techniques such as crystallization and purification are used to isolate the final product, ensuring it meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Anti-parasitic agent 3 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens, nucleophiles, solvents like dichloromethane or ethanol.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which may have enhanced efficacy or reduced toxicity .
Scientific Research Applications
Anti-parasitic agent 3 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Employed in studies to understand the biology of parasites and their interactions with hosts.
Medicine: Investigated for its potential to treat various parasitic infections, including malaria, leishmaniasis, and trypanosomiasis.
Mechanism of Action
The mechanism of action of anti-parasitic agent 3 involves targeting specific molecular pathways within the parasite. It disrupts essential processes such as DNA replication, protein synthesis, or metabolic pathways, leading to the death or inhibition of the parasite . The compound may also interact with specific receptors or enzymes, blocking their activity and preventing the parasite from thriving .
Comparison with Similar Compounds
- Ivermectin
- Metronidazole
- Albendazole
- Praziquantel
- Nitazoxanide
Anti-parasitic agent 3 stands out due to its unique mechanism of action and its potential to be used in combination therapies to overcome resistance and enhance treatment efficacy.
Properties
Molecular Formula |
C21H22FN5O3 |
---|---|
Molecular Weight |
411.4 g/mol |
IUPAC Name |
[(3R)-3-(4-fluorophenyl)pyrrolidin-1-yl]-[4-[(2R)-2-hydroxy-3-(tetrazol-2-yl)propoxy]phenyl]methanone |
InChI |
InChI=1S/C21H22FN5O3/c22-18-5-1-15(2-6-18)17-9-10-26(11-17)21(29)16-3-7-20(8-4-16)30-13-19(28)12-27-24-14-23-25-27/h1-8,14,17,19,28H,9-13H2/t17-,19+/m0/s1 |
InChI Key |
RMWYAYFMEWWLSK-PKOBYXMFSA-N |
Isomeric SMILES |
C1CN(C[C@H]1C2=CC=C(C=C2)F)C(=O)C3=CC=C(C=C3)OC[C@@H](CN4N=CN=N4)O |
Canonical SMILES |
C1CN(CC1C2=CC=C(C=C2)F)C(=O)C3=CC=C(C=C3)OCC(CN4N=CN=N4)O |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.